

Reactivity Profile of (E)-3-(2-hydroxyethylamino)prop-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-3-(2-hydroxyethylamino)prop-2-enal

Cat. No.: B219828

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is a functionalized enaminone, a class of organic compounds characterized by an amine group conjugated to an α,β -unsaturated carbonyl system. This structural motif imparts a rich and varied reactivity profile, making it a versatile building block in organic synthesis and a potential pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the reactivity of **(E)-3-(2-hydroxyethylamino)prop-2-enal**, drawing upon the established chemistry of enaminones and related 3-aminoacrolein derivatives. The document details its expected reactivity with electrophiles and nucleophiles, potential for cycloaddition reactions, and discusses the synthesis and biological context of analogous compounds. While specific experimental data for the title compound is limited in publicly accessible literature, this guide extrapolates its likely chemical behavior based on well-understood principles of physical organic chemistry and data from closely related structures.

Introduction: The Enaminone Scaffold

The core of **(E)-3-(2-hydroxyethylamino)prop-2-enal** is the enaminone functionality. This arrangement of a nitrogen atom's lone pair conjugated with a carbonyl group through a carbon-

carbon double bond results in a polarized system with multiple reactive sites. The electron-donating amino group increases the electron density of the double bond, particularly at the β -carbon, while the electron-withdrawing carbonyl group polarizes the system, rendering the carbonyl carbon and the β -carbon electrophilic.

The general reactivity of α,β -unsaturated aldehydes, or enals, involves two primary modes of attack by nucleophiles: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β -carbon. The presence of the β -amino group in **(E)-3-(2-hydroxyethylamino)prop-2-enal** modulates this reactivity.

Synthesis and Spectroscopic Properties

While a specific synthesis protocol for **(E)-3-(2-hydroxyethylamino)prop-2-enal** was not found in the reviewed literature, the synthesis of the parent compound, 3-aminoacrolein, can provide insights. One established method involves the partial hydrogenation of isoxazole over a Raney Nickel catalyst.^[1] A solution of isoxazole in methanol is hydrogenated until one equivalent of hydrogen is consumed, after which the catalyst is filtered off and the solvent evaporated to yield 3-aminoacrolein.^[1] It is plausible that **(E)-3-(2-hydroxyethylamino)prop-2-enal** could be synthesized through a similar reductive ring-opening of a suitably substituted isoxazole or by direct condensation of a primary amine with a propargyl aldehyde derivative.^[1]

Spectroscopic data for 3-aminoacrolein in D₂O shows characteristic peaks in the NMR spectrum at δ 5.41 (dd), 7.50 (d), and 8.70 (d).^[1] For **(E)-3-(2-hydroxyethylamino)prop-2-enal**, one would expect additional signals corresponding to the 2-hydroxyethyl group.

Table 1: Physicochemical Properties of 3-Aminoacrolein (Parent Compound)

Property	Value	Reference
Molecular Formula	C3H5NO	[2]
Molecular Weight	71.08 g/mol	[2]
XLogP3	-0.2	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

Reactivity Profile

The reactivity of **(E)-3-(2-hydroxyethylamino)prop-2-enal** is dictated by the interplay of the amine, the alkene, and the aldehyde functionalities.

Reactions with Nucleophiles

The enaminone system possesses two primary electrophilic centers: the carbonyl carbon (C1) and the β -carbon (C3). The amino group at C3 enhances the nucleophilicity of the α -carbon (C2).

- 1,2-Addition: Strong, hard nucleophiles are expected to attack the carbonyl carbon, leading to 1,2-addition products.
- 1,4-Conjugate Addition (Michael Addition): Softer nucleophiles will preferentially attack the β -carbon in a Michael-type addition. This is a common reaction pathway for enaminones.

The 2-hydroxyethylamino substituent can also influence reactivity. The hydroxyl group can act as an internal nucleophile or participate in hydrogen bonding, potentially directing the outcome of reactions.

Reactions with Electrophiles

The electron-rich nature of the enaminone system makes it susceptible to attack by electrophiles. The primary sites of electrophilic attack are the nitrogen atom and the α -carbon.

- N-Alkylation/N-Acylation: The lone pair on the nitrogen atom can react with alkyl halides or acylating agents.
- C α -Alkylation/C α -Acylation: The nucleophilic α -carbon can react with various electrophiles. Computational studies on related C-amino-1,2,4-triazoles suggest that the reaction pathway can be influenced by the hardness and softness of the electrophile.^[3]

Cycloaddition Reactions

The conjugated π -system of **(E)-3-(2-hydroxyethylamino)prop-2-enal** makes it a potential candidate for cycloaddition reactions. While no specific examples for this molecule were found, the general class of enals and related compounds are known to participate in such reactions. For instance, [3+2] cycloadditions are a common method for the synthesis of five-membered heterocyclic rings.^{[4][5][6]} The electron-rich nature of the double bond in the title compound would favor reactions with electron-deficient dipolarophiles.

Experimental Protocols (General for Enaminones)

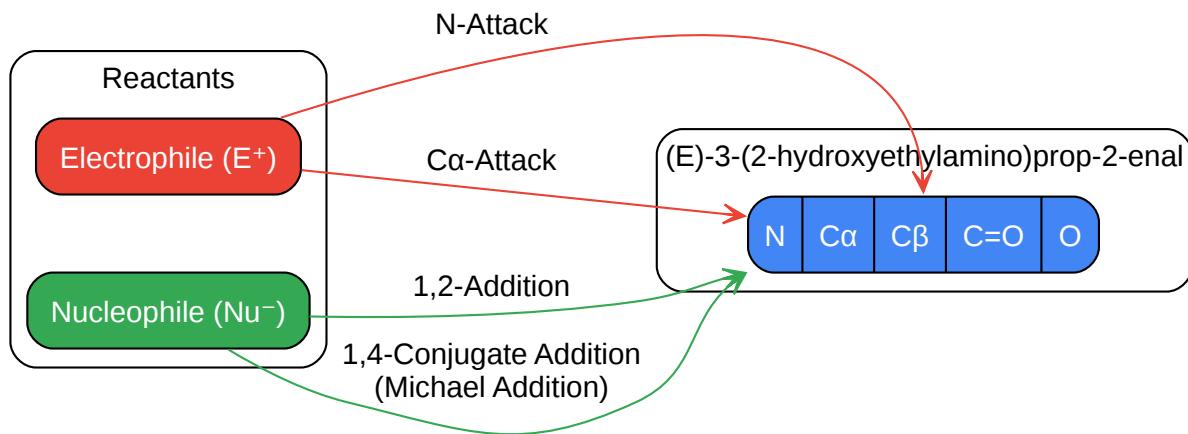
As no specific experimental protocols for **(E)-3-(2-hydroxyethylamino)prop-2-enal** were identified, a general procedure for a common reaction of enaminones is provided below as an illustrative example.

General Protocol for Michael Addition to an Enaminone:

- Reactant Preparation: Dissolve the enaminone (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Nucleophile: Add the Michael donor (e.g., a thiol or a carbon nucleophile, 1-1.2 equivalents) to the solution.
- Base (if required): If the nucleophile requires activation, add a suitable base (e.g., triethylamine, DBU) dropwise to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
- Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel.

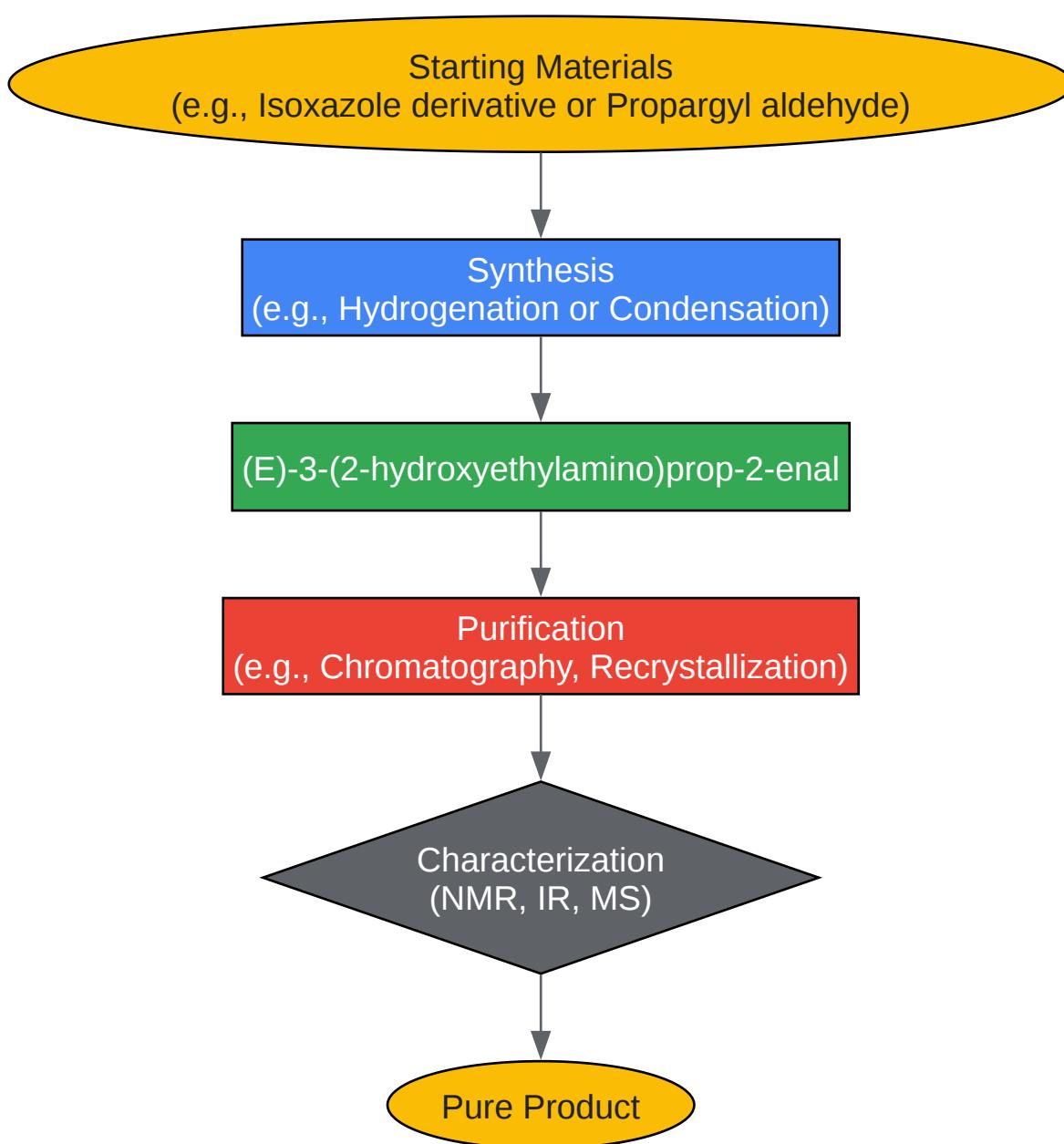
Potential Biological Activity and Signaling Pathways


While the biological activity of **(E)-3-(2-hydroxyethylamino)prop-2-enal** has not been explicitly reported, derivatives of 3-aminoacrolein and other amino acid derivatives have been investigated for their biological properties. For example, various amino acid derivatives have been shown to possess antimicrobial and antifungal activities.^[7] Schiff bases derived from amino acids and their metal complexes are also known to have a range of biological applications, including potential antitumor activity.^[8]

Given its structure, **(E)-3-(2-hydroxyethylamino)prop-2-enal** could potentially interact with biological macromolecules. The α,β -unsaturated aldehyde moiety is a known Michael acceptor and could potentially form covalent adducts with nucleophilic residues (such as cysteine or lysine) in proteins. This reactivity is a common mechanism of action for many biologically active compounds.

No specific signaling pathways involving **(E)-3-(2-hydroxyethylamino)prop-2-enal** have been described. However, its potential to act as a Michael acceptor suggests that it could modulate pathways involving proteins that are sensitive to covalent modification.

Visualizations


Reactivity Map

[Click to download full resolution via product page](#)

Caption: Reactivity map of **(E)-3-(2-hydroxyethylamino)prop-2-enal**.

General Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminoacrolein | 25186-34-9 [chemicalbook.com]
- 2. 3-Aminoacrolein | C3H5NO | CID 53977912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. sci-rad.com [sci-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reactivity Profile of (E)-3-(2-hydroxyethylamino)prop-2-enal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b219828#reactivity-profile-of-e-3-2-hydroxyethylamino-prop-2-enal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

